molecular formula C12H10N6O B3727024 1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol

Cat. No.: B3727024
M. Wt: 254.25 g/mol
InChI Key: HNZLQSRBTBNCAO-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol is a complex organic compound that features a naphthalene ring system substituted with an aminotetrazole group

Properties

IUPAC Name

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-12-15-16-17-18(12)14-7-10-9-4-2-1-3-8(9)5-6-11(10)19/h1-7,19H,(H2,13,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLQSRBTBNCAO-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NN=N3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NN=N3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol typically involves a multi-step process. One common method includes the reaction of naphthalen-2-ol with an appropriate aminotetrazole derivative under specific conditions. For instance, a one-pot multicomponent reaction involving aromatic aldehydes, aminotetrazole, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid can be employed . The reaction is usually carried out in glycerol at elevated temperatures (70-80°C) for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a feasible approach. This might involve optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminotetrazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce naphthalen-2-ol derivatives with modified functional groups.

Scientific Research Applications

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound has potential antibacterial and anticancer properties.

    Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: The compound’s interaction with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects. The compound may also interact with other cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol is unique due to the presence of the aminotetrazole group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol
Reactant of Route 2
1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol

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